molecular formula C66H64N2O4P2 B2534056 (S)-Siphos-PE CAS No. 500997-70-6

(S)-Siphos-PE

Cat. No.: B2534056
CAS No.: 500997-70-6
M. Wt: 1011.2 g/mol
InChI Key: COHSRDWBJBTJNQ-PZPZOJBSSA-N
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Description

Significance of Enantioselective Synthesis in Modern Chemistry

Enantioselective synthesis, or asymmetric synthesis, is a cornerstone of modern chemistry, focusing on the preferential formation of one enantiomer over its mirror image. wikipedia.orgwisdomlib.org Enantiomers are stereoisomers that are non-superimposable mirror images of each other and can exhibit markedly different biological activities. wikipedia.orgnumberanalytics.com This distinction is particularly critical in the pharmaceutical industry, where one enantiomer of a drug may be therapeutically active, while the other could be inactive or even harmful, as exemplified by the tragic case of thalidomide. numberanalytics.com Consequently, the ability to synthesize single-enantiomer compounds is of paramount importance for producing safer and more effective drugs. wisdomlib.orgnumberanalytics.com The demand for enantiomerically pure compounds also extends to agrochemicals and other fine chemicals, making enantioselective synthesis a vital tool in both academic research and industrial manufacturing. numberanalytics.combuchler-gmbh.com

Evolution and Role of Chiral Ligands in Homogeneous Asymmetric Catalysis

The field of asymmetric catalysis has been largely driven by the development of chiral ligands. slideshare.net These molecules coordinate to a metal center, creating a chiral environment that directs a chemical reaction to favor the formation of one enantiomer. numberanalytics.com The concept gained significant traction in the 1960s with the pioneering work of William S. Knowles on enantioselective hydrogenation, which demonstrated the feasibility of using chiral catalysts to produce enantiomerically enriched products. numberanalytics.com Early successes often relied on C2-symmetric ligands, which possess a twofold axis of rotation. nih.gov Over time, the design of chiral ligands has evolved, leading to the development of "privileged ligands" that are effective across a range of reactions. wikipedia.org More recently, there has been a shift towards non-symmetrical ligands, which have shown superior performance in many catalytic systems. nih.gov The primary role of a chiral ligand is to transfer its chirality to the substrate during the catalytic cycle, thereby controlling the stereochemical outcome of the transformation. slideshare.netnumberanalytics.com

Overview of Chiral Phosphoramidite (B1245037) Ligands in Enantioselective Transformations

Chiral phosphoramidite ligands have emerged as a highly successful and versatile class of ligands in asymmetric catalysis. nih.gov These monodentate ligands, with the general formula P(OR¹) (OR²)(NRR'), offer a modular structure that allows for easy modification and fine-tuning of their steric and electronic properties. nih.govwikipedia.org This modularity facilitates the creation of ligand libraries for high-throughput screening to identify the optimal ligand for a specific reaction. nih.govrsc.org The introduction of phosphoramidite ligands challenged the long-held belief that rigid, bidentate ligands were necessary to achieve high levels of stereocontrol. wikipedia.org Their flexibility, combined with their strong σ-donating and π-accepting properties, has led to their successful application in a wide array of enantioselective transformations, including conjugate additions, hydrogenations, and allylic substitutions. nih.govwikipedia.org

Historical Development and Positioning of (S)-Siphos-PE in the Chiral Ligand Landscape

The Siphos family of ligands represents a specific and important development within the broader class of chiral phosphoramidite ligands. These ligands are characterized by a spirobiindane backbone, which imparts a rigid and well-defined chiral environment. This compound, in particular, combines this (S)-configured spirobiindane diol with a chiral bis((R)-1-phenylethyl)amine moiety. This design creates a P-stereogenic center and results in a highly effective ligand for a variety of asymmetric catalytic reactions. Its development is a prime example of the trend towards creating structurally diverse and highly tunable ligands to meet the challenges of modern synthetic chemistry.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

500997-70-6

Molecular Formula

C66H64N2O4P2

Molecular Weight

1011.2 g/mol

IUPAC Name

N,N-bis[(1R)-1-phenylethyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine

InChI

InChI=1S/2C33H32NO2P/c2*1-23(25-11-5-3-6-12-25)34(24(2)26-13-7-4-8-14-26)37-35-29-17-9-15-27-19-21-33(31(27)29)22-20-28-16-10-18-30(36-37)32(28)33/h2*3-18,23-24H,19-22H2,1-2H3/t2*23-,24-,33?/m11/s1

InChI Key

COHSRDWBJBTJNQ-PZPZOJBSSA-N

SMILES

CC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)P3OC4=CC=CC5=C4C6(CC5)CCC7=C6C(=CC=C7)O3

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N([C@H](C)C2=CC=CC=C2)P3OC4=CC=CC5=C4C6(CC5)CCC7=C6C(=CC=C7)O3.C[C@H](C1=CC=CC=C1)N([C@H](C)C2=CC=CC=C2)P3OC4=CC=CC5=C4C6(CC5)CCC7=C6C(=CC=C7)O3

Canonical SMILES

CC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)P3OC4=CC=CC5=C4C6(CC5)CCC7=C6C(=CC=C7)O3.CC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)P3OC4=CC=CC5=C4C6(CC5)CCC7=C6C(=CC=C7)O3

solubility

not available

Origin of Product

United States

Chemical and Physical Properties of S Siphos Pe

The specific properties of (S)-Siphos-PE are crucial for its application in catalysis. Below is a summary of its key chemical and physical data.

PropertyValue
Molecular Formula C₃₃H₃₂NO₂P
Molecular Weight 505.59 g/mol sigmaaldrich.com
Appearance Powder sigmaaldrich.com
Melting Point 120-125 °C sigmaaldrich.com
Optical Activity [α]22/D −65.0°, c = 1 in chloroform (B151607) sigmaaldrich.com
Storage Temperature −20°C sigmaaldrich.com
CAS Number 500997-70-6 sigmaaldrich.com

Synthesis of S Siphos Pe

The synthesis of chiral phosphoramidite (B1245037) ligands like (S)-Siphos-PE generally follows a modular approach. A key step involves the reaction of a chiral diol with phosphorus trichloride (B1173362) (PCl₃) to form a phosphorochloridite intermediate. This intermediate is then reacted with a chiral amine in the presence of a base to yield the final phosphoramidite ligand. For this compound, this would involve the reaction of (S)-1,1'-spirobiindane-7,7'-diol with a phosphorus source, followed by reaction with (R,R)-bis(1-phenylethyl)amine. This synthetic strategy allows for the combination of different chiral backbones and amine units to create a diverse range of ligands.

Applications of S Siphos Pe in Enantioselective Catalysis

Asymmetric Conjugate Addition Reactions Catalyzed by (S)-Siphos-PE Systems

This compound has proven to be a highly effective ligand in asymmetric conjugate addition reactions, a fundamental carbon-carbon bond-forming process in organic synthesis.

The combination of this compound with a copper source forms a potent catalytic system for the enantioselective 1,4-addition of organozinc reagents to α,β-unsaturated compounds. sigmaaldrich.com In a key study, the copper-catalyzed conjugate addition of diethylzinc (B1219324) to various cyclic enones was achieved with excellent enantioselectivity. sigmaaldrich.comsigmaaldrich.com Using a catalyst generated in situ from Cu(OTf)₂ and this compound, high yields and enantiomeric excesses (ee) of up to 96% were reported for the addition to substrates like cyclohexenone and cycloheptenone. sigmaaldrich.com This transformation provides a reliable method for the creation of chiral quaternary carbon centers. scientificlabs.comsigmaaldrich.com

Table 1: Copper/(S)-Siphos-PE-Catalyzed Conjugate Addition of Diethylzinc to Cyclic Enones Data sourced from Zhou et al., 2003. sigmaaldrich.com

Enone Substrate Yield (%) Enantiomeric Excess (ee, %)
Cyclohexen-1-one 94 96
Cyclohepten-1-one 95 95

The scope of the copper-catalyzed conjugate addition using the this compound ligand extends beyond simple cyclic enones. Research has demonstrated its effectiveness with a variety of substrates, although limitations exist. The system generally shows high enantioselectivity for six- and seven-membered cyclic enones. sigmaaldrich.com However, the efficiency and enantioselectivity can be influenced by the substitution pattern on the enone ring. While the methodology is robust for a range of cyclic systems, its application to acyclic enones or other Michael acceptors may present challenges, often resulting in lower enantioselectivities. The expansion to include nitrogen-based acceptors like imines has also been explored, further broadening the utility of this catalytic system.

This compound Mediated Asymmetric Cross-Coupling and Dearomatization Reactions

Palladium-catalyzed reactions represent another major area where this compound has been successfully employed. Its unique structural features are well-suited for controlling the stereochemistry in complex cross-coupling and dearomatization processes. smolecule.com

A notable application of this compound is in the palladium-catalyzed intramolecular dearomative arylation of indole (B1671886) derivatives. sigmaaldrich.comsigmaaldrich.comsmolecule.com This reaction provides a direct route to synthetically valuable spiroindolenine scaffolds, which contain a quaternary stereocenter at the C2 position. sigmaaldrich.comscientificlabs.comresearchgate.net In a seminal report, various 2- and 3-substituted indoles tethered to a haloaryl group underwent cyclization with high enantioselectivity when a catalyst system of Pd(OAc)₂ and this compound was used. sigmaaldrich.com This methodology has been shown to produce a range of spiroindolenine derivatives in good yields and with excellent enantiomeric excesses, often exceeding 90% ee. researchgate.net

Table 2: Pd/(S)-Siphos-PE-Catalyzed Enantioselective Dearomative Arylation of Indoles Data sourced from Wu K-J, et al., 2012. sigmaaldrich.com

Substrate (Indole Derivative) Yield (%) Enantiomeric Excess (ee, %)
N-(2-bromobenzyl)-2-methyl-1H-indole 85 92
N-(2-bromobenzyl)-2-phenyl-1H-indole 88 95

The utility of this compound extends to other asymmetric cross-coupling reactions, particularly palladium-catalyzed carboamination reactions. rsc.orgnih.gov These transformations allow for the synthesis of various nitrogen-containing heterocyclic compounds with high enantiopurity. For instance, the asymmetric carboamination of N-allyl ureas with aryl halides, catalyzed by a Pd/(S)-Siphos-PE system, yields enantiomerically enriched imidazolidin-2-ones. umich.edursc.org In these reactions, the choice of the this compound ligand was found to be crucial for achieving high levels of asymmetric induction, with enantioselectivities reaching up to 92% ee. nih.gov The reaction proceeds via an initial aminopalladation followed by reductive elimination, with the ligand controlling the stereochemistry of the newly formed stereocenter. rsc.org This strategy has also been successfully applied to the synthesis of tetrahydroquinolines and tetrahydroquinoxalines containing quaternary carbon stereocenters. rsc.orgnih.govrsc.org

Enantioselective Hydrofunctionalization Reactions with this compound

This compound has also found application in enantioselective hydrofunctionalization reactions, where a hydrogen atom and another functional group are added across an unsaturated bond. A key example is the rhodium-catalyzed hydroacylation of alkenes. sigmaaldrich.comsigmaaldrich.com This reaction involves the addition of an aldehyde C-H bond across a C=C double bond to form a ketone. When employing a rhodium catalyst with the this compound ligand, this transformation can be rendered highly enantioselective and regioselective. escholarship.org This methodology has been applied to the synthesis of complex molecules, including octaketide natural products, demonstrating the ligand's effectiveness in controlling stereochemistry in challenging transformations. sigmaaldrich.comsigmaaldrich.com

Rhodium-Catalyzed Asymmetric Alkene Hydroacylation for Complex Molecule Synthesis

Rhodium-catalyzed hydroacylation has emerged as an atom-economical method for the synthesis of ketones from aldehydes and alkenes. scholaris.ca The use of a chiral catalyst system comprising rhodium and the this compound ligand has been pivotal in developing a highly effective and selective protocol for the hydroacylation of unactivated alkenes with salicylaldehyde (B1680747) derivatives. nih.gov This method is notable for its high catalytic activity and excellent linear regioselectivity, even at catalyst loadings as low as 2 mol %. nih.gov

A key challenge in rhodium-catalyzed hydroacylation is the competing decarbonylation side reaction, which can limit catalyst turnover. nih.govacs.org Mechanistic studies have shown that the this compound ligand plays a crucial role in suppressing this unwanted pathway. acs.orgresearchgate.net It is proposed that the ligand lowers the barrier for the turnover-limiting reductive elimination step in the pathway that leads to the linear product. nih.govacs.org Deuterium (B1214612) labeling studies further elucidated the mechanism, indicating that while the branched hydride insertion is reversible, the linear hydride insertion is largely irreversible and turnover-limiting, a factor that contributes to the high regioselectivity observed. acs.org

The synthetic utility of this methodology has been demonstrated in the efficient, atom- and step-economical synthesis of several biologically active octaketide natural products. sigmaaldrich.comnih.govscientificlabs.com This includes the anticancer drug candidate cytosporone B and other related compounds like dothiorelones and phomopsin C. nih.govescholarship.org

Table 1: Rh-Catalyzed Hydroacylation of Alkenes with Salicylaldehydes using this compound This table is a representative summary based on findings in the cited literature. Specific yields and enantiomeric excess (ee) values are dependent on the exact substrates and conditions used.

Alkene Substrate Aldehyde Substrate Product Type Key Features
Unactivated terminal alkenes Salicylaldehyde derivatives Linear ketones High regioselectivity, suppressed decarbonylation. nih.govacs.org
Homoallylic sulfides Salicylaldehyde derivatives Branched ketones First example of branched-selective asymmetric hydroacylation of a terminal olefin. scholaris.ca

Iridium-Catalyzed Enantioselective Allylic Etherification

Iridium-catalyzed asymmetric allylic substitution has become a powerful tool for forming carbon-heteroatom bonds. rsc.org Specifically, the direct enantioselective and regioselective allylic etherification using aliphatic alcohols as nucleophiles has been successfully developed. nih.govcapes.gov.brnih.gov While many phosphoramidite (B1245037) ligands are effective, the specific use of this compound in this context is less commonly documented in broad reviews, which often highlight other custom-designed phosphoramidites. nih.gov However, the principles of using chiral-bridged biphenyl (B1667301) phosphoramidite ligands, a class to which Siphos-PE belongs, are well-established for achieving high yields and enantioselectivities in intramolecular iridium-catalyzed allylic etherifications. researchgate.net These reactions often yield valuable chiral building blocks, such as pyrimidine-fused oxazepanes, with excellent enantiomeric excesses (up to 99.5% ee). researchgate.net The general reaction involves the use of an iridium complex, a chiral ligand, and a base to facilitate the reaction between an allylic carbonate or acetate (B1210297) and an alcohol, forming chiral allylic ethers. nih.govsigmaaldrich.com

Diverse Enantioselective Transformations Employing this compound

Beyond the well-established rhodium-catalyzed hydroacylations, this compound has been explored as a controlling ligand in a variety of other metal-catalyzed enantioselective reactions.

Gold-Catalyzed Enantioselective Cycloaddition Reactions (e.g., intermolecular [2+2] cycloaddition)

Gold catalysts are known for their ability to activate π-systems like alkynes and allenes, making them suitable for cycloaddition reactions. rsc.orgbeilstein-journals.org The development of enantioselective variants of these reactions heavily relies on the chiral ligand employed. escholarship.org this compound has been identified as a chiral ligand for gold-catalyzed asymmetric [2+2] cycloaddition reactions. chemdad.comresearchgate.net In the enantioselective intermolecular [2+2] cycloaddition between sulfonyl allenamides and vinylarenes, gold complexes derived from Siphos ligands were shown to provide optically active cyclobutanes with high enantioselectivity. core.ac.uk

In a related study on gold(I)-catalyzed intermolecular [3+2] cycloadditions of γ-1-ethoxyethoxy-propiolates and aldehydes, this compound was tested as the chiral ligand. rsc.org While it induced moderate enantioselectivity (73% ee), its diastereomer, (R)-Siphos-PE, gave a lower ee (43%). This highlights that both the axial chirality of the spiro backbone and the stereogenic center on the amine moiety of the ligand influence the stereochemical outcome of the reaction. rsc.org

Table 2: Application of Siphos-type Ligands in Au-Catalyzed Cycloadditions This table is a representative summary based on findings in the cited literature. Specific outcomes depend on the exact substrates, ligand variant, and conditions.

Reaction Type Substrates Ligand Outcome
Intermolecular [2+2] Cycloaddition Sulfonyl allenamides and vinylarenes Siphos-derived Au(I) complex Optically active cyclobutanes with high ee. core.ac.uk

Palladium-Catalyzed Enantioselective Umpolung Allylation

While information on the specific application of this compound in reactions explicitly defined as "Umpolung Allylation" is not prominently available, its use in related palladium-catalyzed enantioselective transformations that involve novel reactivity patterns is documented. For instance, a catalyst system of Pd/(S)-Siphos-PE has been successfully used for the asymmetric carboamination of N-allylureas with aryl or alkenyl halides. rsc.org This reaction proceeds via an aminopalladation of the alkene, followed by reductive elimination to form chiral imidazolidin-2-ones in good yields and enantioselectivities. The enantiodetermining step is the final reductive elimination from the cyclic Pd-amino intermediate. rsc.org This transformation, while not a classical umpolung reaction, demonstrates the ligand's ability to control stereochemistry in complex palladium-catalyzed cycles involving the formation of C-C and C-N bonds. rsc.org

Strategies for Catalyst Recovery and Immobilization of this compound Systems

The high cost of noble metal catalysts and complex chiral ligands like this compound makes the recovery and reuse of the catalyst system a critical consideration for practical applications and green chemistry. researchgate.net A general and effective strategy is the immobilization of the homogeneous catalyst onto an insoluble solid support. researchgate.net This allows for easy separation of the catalyst from the reaction mixture by filtration and subsequent reuse.

Covalent anchoring is a robust method for immobilization, provided the catalyst is stable under the reaction conditions. researchgate.net Methodologies have been developed for introducing organic functional groups onto silica (B1680970) surfaces, which can then be used to anchor catalytic complexes. researchgate.net While specific, detailed studies on the immobilization of the this compound/metal complex are not widely reported in the surveyed literature, the principles are well-established. For example, new methods using functionalized vinylsilanes allow for the creation of functionalized silicas that could serve as supports for ligands like this compound. researchgate.net The general viability of immobilizing and recycling chiral catalysts for various asymmetric reactions is a subject of ongoing research. vcu.edu

Elucidation of Catalytic Cycles and Key Intermediates

The catalytic cycles of reactions employing this compound are intricate and highly dependent on the metal center and the specific transformation. While a universally applicable cycle does not exist, studies on related phosphoramidite ligands and specific reactions involving Siphos-PE provide significant insights.

In the context of palladium-catalyzed alkene aminoarylation, a general catalytic cycle is proposed to commence with the oxidative addition of an aryl halide to a Pd(0) complex. This is followed by the formation of a key palladium(aryl)amido intermediate. This intermediate then undergoes an intramolecular migratory insertion of the alkene into the Pd–N bond, a step known as syn-aminopalladation. The final product is released through C–C bond-forming reductive elimination, regenerating the Pd(0) catalyst. For monodentate phosphoramidite ligands like Siphos-PE, it is suggested that aminopalladation may proceed through a monophosphine palladium complex, which can be crucial for achieving high asymmetric induction nih.gov.

For rhodium-catalyzed alkene hydroacylation, mechanistic studies involving the enantiomer, (Ra,R,R)-Siphos-PE, have shed light on the catalytic pathway. These investigations, which include deuterium labeling studies, indicate that the process involves both branched and linear hydride insertion pathways. The branched insertion is found to be fully reversible, while the linear hydride insertion is largely irreversible and is considered the turnover-limiting step acs.orgnih.gov. A key role of the Siphos-PE ligand in this process is the suppression of decarbonylation, a common side reaction that can deactivate the catalyst acs.orgnih.gov. The proposed catalytic cycle for a related rhodium-catalyzed hydroformylation using phosphoramidite ligands is depicted below, which shares common intermediates with hydroacylation.

Table 1: Proposed General Catalytic Cycle for Rh-Catalyzed Hydroformylation with Phosphoramidite Ligands

StepDescriptionKey Intermediates
1. Ligand ExchangeThe phosphoramidite ligand displaces a weakly bound ligand from the rhodium precursor.[Rh(CO)2(acac)]
2. Oxidative AdditionThe aldehyde C-H bond undergoes oxidative addition to the Rh(I) center.Rh(III)-hydrido-acyl complex
3. Alkene CoordinationThe alkene substrate coordinates to the rhodium center.Alkene-Rh(III) complex
4. Migratory InsertionThe alkene inserts into the Rh-H bond (hydrometallation).Rh(III)-alkyl-acyl complex
5. Reductive EliminationThe acyl and alkyl groups couple, forming the ketone product and regenerating the Rh(I) catalyst.Product-Rh(I) complex

Detailed Analysis of Ligand Stereochemistry's Role in Enantioinduction

The stereochemistry of the this compound ligand is the cornerstone of its ability to induce enantioselectivity in catalytic reactions. The chiral environment created by the ligand around the metal center dictates the facial selectivity of substrate approach and the subsequent bond-forming steps.

The this compound ligand possesses a spirobiindane backbone, which creates a well-defined and rigid chiral pocket. The specific (S) configuration of this backbone, combined with the chirality of the bis(R)-1-phenylethylamine group attached to the phosphorus atom, generates a unique three-dimensional space. This chiral pocket forces the substrate to adopt a specific orientation upon coordination to the metal center to minimize steric hindrance. This preferential binding of one prochiral face of the substrate over the other is a primary determinant of the final product's stereochemistry.

In Pd-catalyzed intramolecular dearomative arylation of indoles to produce spiroindolenines, the enantioselectivity is directly controlled by the chiral ligand sigmaaldrich.com. The ligand's structure influences the conformation of the key palladacycle intermediate, which in turn directs the subsequent migratory insertion and reductive elimination steps to favor the formation of one enantiomer of the spirocyclic product.

Transition State Modeling and Energy Profile Mapping for Enantioselectivity

Computational studies, particularly Density Functional Theory (DFT), are powerful tools for modeling transition states and mapping energy profiles, providing a deeper understanding of the origins of enantioselectivity in this compound catalyzed reactions. While specific DFT studies for this compound are not widely published, research on similar catalytic systems offers valuable insights.

For instance, in a DFT study on a palladium-catalyzed dearomatic reaction, the ligand's steric properties were shown to be crucial in determining the regioselectivity by influencing the stability of different transition states rsc.org. The calculations revealed that steric repulsions between the ligand and the substrate in one transition state led to a higher energy barrier, thus favoring an alternative reaction pathway rsc.org. It is highly probable that similar steric and electronic interactions govern the enantioselectivity in this compound catalyzed reactions.

A hypothetical energy profile for an enantioselective reaction catalyzed by a chiral phosphine (B1218219) ligand would typically show two diastereomeric transition states leading to the (R) and (S) products. The difference in the activation energies (ΔΔG‡) between these two transition states determines the enantiomeric excess (ee) of the reaction. The this compound ligand is designed to maximize this energy difference, thereby leading to high enantioselectivity.

Kinetic Studies and Reaction Rate Determination in this compound Catalysis

The general approach to determining reaction kinetics involves monitoring the concentration of reactants and products over time under various initial conditions. This data can then be used to derive a rate law for the reaction. For example, the rate law might take the form: Rate = k[Catalyst]^x[Substrate]^y[Reagent]^z, where the exponents x, y, and z represent the order of the reaction with respect to each species.

Table 2: Hypothetical Kinetic Data for a this compound Catalyzed Reaction

Experiment[Catalyst] (mol/L)[Substrate] (mol/L)[Reagent] (mol/L)Initial Rate (mol/L·s)
10.010.10.11.0 x 10⁻⁴
20.020.10.12.0 x 10⁻⁴
30.010.20.12.0 x 10⁻⁴
40.010.10.21.0 x 10⁻⁴

This is a hypothetical table to illustrate the type of data obtained from kinetic studies.

From this hypothetical data, one could deduce that the reaction is first order in catalyst, first order in substrate, and zero order in the reagent.

Influence of Solvent, Temperature, and Additives on Reaction Mechanism and Selectivity

The reaction environment, including the solvent, temperature, and the presence of additives, can significantly influence the mechanism and selectivity of this compound catalyzed reactions.

Solvent: The polarity and coordinating ability of the solvent can affect the stability of intermediates and transition states. In palladium-catalyzed direct arylation reactions, the use of eco-friendly carbonate solvents has been shown to be effective researchgate.net. The choice of solvent can also impact the solubility of the catalyst and reactants, which in turn can affect the reaction rate.

Temperature: Temperature has a direct effect on the reaction rate, with higher temperatures generally leading to faster reactions. However, in asymmetric catalysis, temperature can also affect enantioselectivity. Often, lower temperatures are employed to enhance enantioselectivity by increasing the energy difference between the diastereomeric transition states. In the copper-catalyzed conjugate addition of diethylzinc to chalcone (B49325) using phosphoramidite ligands, only a small temperature effect on enantioselectivity was observed within a certain range psu.edu.

Additives: Additives can play a variety of roles in catalysis, including acting as co-catalysts, scavengers for inhibitory species, or modifiers of the catalyst structure. In copper-catalyzed conjugate addition of Grignard reagents, the use of additives like LiCl and TMSCl was found to be crucial for achieving high yields of the 1,4-adduct mdpi.comresearchgate.net. In the rhodium-catalyzed alkene hydroacylation with (Ra,R,R)-Siphos-PE, the precise stoichiometry of a heterogeneous base was found to be key for high catalytic activity and regioselectivity acs.orgnih.gov.

Spectroscopic Data and Characterization

Stereoselective Synthetic Pathways for the this compound Scaffold

The core of the this compound ligand is the C2-symmetric 1,1′-spirobiindane-7,7′-diol (SPINOL) scaffold. The stereoselective synthesis of this scaffold is paramount to obtaining the desired enantiomer of the final ligand. The general and most efficient pathway to this compound involves a two-step procedure starting from the enantiomerically pure (S)-SPINOL.

The first step is the formation of the corresponding phosphorochloridite intermediate. This is typically achieved by reacting (S)-SPINOL with phosphorus trichloride (B1173362) (PCl₃) in the presence of a base, such as triethylamine (B128534) (Et₃N), in an inert solvent like dichloromethane (B109758) (DCM) at reduced temperatures.

In the second step, the freshly prepared phosphorochloridite is reacted in situ with a chiral amine, in this case, (R,R)-bis(1-phenylethyl)amine. This nucleophilic substitution reaction, also carried out in the presence of a base, displaces the chloride and forms the desired phosphoramidite, this compound. The choice of the amine is critical as it introduces another element of chirality and significantly influences the ligand's catalytic properties.

A representative synthetic scheme is as follows:

(S)-1,1′-Spirobiindane-7,7′-diol + PCl₃ → (S)-SPINOL-phosphorochloridite (S)-SPINOL-phosphorochloridite + (R,R)-bis(1-phenylethyl)amine → this compound

This modular approach allows for the synthesis of a variety of Siphos ligands by simply changing the amine component in the second step. nih.gov

Strategies for Structural Diversification of this compound Derivatives

The structural tunability of the Siphos ligand family is a key feature that allows for the optimization of its catalytic performance for specific reactions. Diversification can be achieved by modifying either the spirobiindane backbone or the amine moiety.

One common strategy involves the introduction of substituents at the 4 and 4′ positions of the SPINOL backbone. For instance, derivatives such as 4,4′-dibromo-SIPHOS and 4,4′-diphenyl-SIPHOS have been synthesized from the corresponding substituted (S)-SPINOL precursors. nih.gov These modifications can alter the steric and electronic properties of the ligand, which in turn can influence the enantioselectivity and activity of the resulting metal complex. For example, the introduction of methoxy (B1213986) groups at the 4,4'-positions has been shown to slightly reduce enantioselectivities in certain hydrogenation reactions. nih.gov

Another avenue for diversification is the variation of the amine component. A wide range of primary and secondary amines can be employed in the synthesis, leading to a library of Siphos ligands with different steric and electronic profiles around the phosphorus atom. This has been shown to be a powerful tool for fine-tuning the ligand for optimal performance in various catalytic applications. For example, using smaller alkyl groups on the nitrogen atom of the Siphos ligand has been reported to afford higher enantioselectivity in some hydrogenation reactions. researchgate.net

The following interactive table summarizes some examples of structurally diversified Siphos-PE analogues and their reported applications.

Derivative NameModificationApplication Highlight
(S)-DiMeO-Siphos4,4'-Dimethoxy substitution on the SPINOL backboneRh-catalyzed asymmetric hydrogenation. nih.gov
(S)-4,4'-Dibromo-Siphos4,4'-Dibromo substitution on the SPINOL backboneRh-catalyzed asymmetric hydrogenation. nih.gov
(S)-Siphos-MeUse of dimethylamine (B145610) instead of bis(phenylethyl)amineRh-catalyzed asymmetric hydrogenation. researchgate.net
HandaPhosA related phosphoramidite ligandUsed in various catalytic reactions.
(R)-AntPhosA related phosphoramidite ligandUsed in various catalytic reactions.

Precursor Synthesis and Chiral Induction in this compound Preparation

Several methods have been developed for the synthesis of enantiopure SPINOL. One common approach involves the resolution of racemic SPINOL. This can be achieved through the formation of diastereomeric derivatives with a chiral resolving agent, followed by separation and subsequent removal of the chiral auxiliary. For example, racemic 4,4′-dibromo-1,1′-spirobiindane-7,7′-diol has been resolved using crude (–)-menthyl chloroformate. The resulting diastereomeric dicarbonates can be separated, and subsequent cleavage of the menthyl carbonate groups yields the enantiopure dibromo-SPINOL, which can then be further functionalized.

More recently, catalytic asymmetric methods have been developed to directly access enantiopure SPINOL derivatives. These methods often employ chiral catalysts to control the stereochemical outcome of the key bond-forming reactions in the synthesis of the spirobiindane core.

Process Optimization and Scale-Up Considerations for this compound Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound and other chiral phosphoramidite ligands presents several challenges that necessitate process optimization and careful scale-up considerations. The primary goals are to ensure safety, cost-effectiveness, and consistent product quality.

Key areas for optimization include:

Reagent Selection and Stoichiometry: Utilizing cost-effective and readily available starting materials and optimizing the stoichiometry of reagents to minimize waste and maximize yield are crucial for large-scale production.

Solvent and Catalyst Choice: The choice of solvent can significantly impact reaction rates, yields, and ease of product isolation. For industrial applications, the use of safer and more environmentally benign solvents is preferred. Catalyst loading should also be optimized to be as low as possible without compromising reaction efficiency.

Reaction Conditions: Temperature, pressure, and reaction time are critical parameters that need to be carefully controlled and optimized for large-scale reactors. The development of robust and reproducible reaction protocols is essential.

Purification Methods: Chromatographic purification, which is common in laboratory settings, can be costly and time-consuming on a large scale. The development of non-chromatographic purification methods, such as crystallization or precipitation, is highly desirable. For instance, the formation of a triethylamine HCl salt as a precipitate during the synthesis of phosphoramidite ligands can be removed by a simple filtration, simplifying the workup process. rug.nl

Automation and High-Throughput Screening: For the development of new Siphos derivatives, automated synthesis and high-throughput screening of ligand libraries can significantly accelerate the discovery of optimal catalysts for specific applications.

Recent studies have demonstrated the feasibility of gram-scale synthesis of related phosphoramidite ligands, highlighting the potential for the industrial production of these valuable chiral catalysts. nih.gov The successful scale-up of this compound synthesis will continue to rely on the principles of process chemistry to develop efficient, safe, and economical manufacturing routes.

Principles of this compound Complexation with Transition Metals

This compound, like other phosphoramidite ligands, coordinates to transition metals through the lone pair of electrons on the phosphorus(III) center. alfachemic.com The formation of the metal-phosphorus bond is a Lewis acid-base interaction, where the ligand acts as a Lewis base, donating electron density to the typically electron-deficient metal center (Lewis acid). nih.gov The stability and geometry of the resulting complex are influenced by a combination of factors including the nature of the metal, its oxidation state, and the electronic and steric properties of the this compound ligand itself.

Transition metals commonly employed in catalysis with this compound and related phosphoramidite ligands include rhodium(I), palladium(0/II), and copper(I/II). wikipedia.orgsigmaaldrich.com The coordination number and geometry of the resulting complexes vary depending on the metal and the reaction conditions. For instance, with Rh(I), square planar or trigonal bipyramidal complexes are often formed, while Pd(0) can form tetrahedral or trigonal complexes. nih.gov The monodentate nature of this compound allows for flexibility in the coordination sphere, enabling the binding of multiple ligand molecules or the co-coordination of substrates and other auxiliary ligands. alfachemic.com

The formation of the active catalytic species often involves an in-situ reaction between a metal precursor and the this compound ligand. The equilibrium between different coordinated species can be influenced by solvent, temperature, and the presence of co-ligands or substrates.

Structural Characterization of this compound Metal Catalysts

The precise three-dimensional arrangement of atoms in a metal catalyst is crucial for its function. The structural characterization of this compound metal complexes is therefore essential for understanding the origin of enantioselectivity. Spectroscopic methods and X-ray crystallography are the primary tools used for this purpose.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful techniques for probing the coordination of this compound to a metal center in solution.

³¹P NMR Spectroscopy: Phosphorus-31 NMR is particularly informative for studying phosphoramidite complexes. ru.nl Upon coordination to a metal, the ³¹P chemical shift of the this compound ligand experiences a significant change, known as the coordination shift (Δδ). researchgate.net The magnitude of this shift provides information about the electronic environment of the phosphorus atom and the nature of the metal-phosphorus bond. Furthermore, for metals with a nuclear spin (e.g., ¹⁰³Rh, I=1/2), coupling between the phosphorus and metal nuclei (J-coupling) can be observed, providing direct evidence of coordination and information about the number of phosphine (B1218219) ligands attached to the metal. rsc.org For Rh(I) complexes with phosphoramidite ligands, typical ¹J(Rh-P) coupling constants are observed, confirming the direct bond between the rhodium and phosphorus atoms. researchgate.net

¹H and ¹³C NMR Spectroscopy: While more complex, ¹H and ¹³C NMR spectra also provide valuable structural information. Changes in the chemical shifts of the protons and carbons of the spirobiindane backbone and the phenylethylamine moiety upon coordination can reveal details about the conformational changes in the ligand.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for studying the coordination of this compound, particularly in complexes containing carbonyl (CO) or other vibrationally active co-ligands. The stretching frequency of the CO ligand (ν(CO)) is sensitive to the electronic properties of the other ligands in the coordination sphere. kpi.ua Increased electron donation from the phosphoramidite ligand to the metal leads to increased π-backbonding from the metal to the CO ligand, resulting in a lower ν(CO) stretching frequency. This allows for the indirect assessment of the electronic properties of the coordinated this compound ligand.

TechniqueObservable ParameterInformation GainedTypical Values for Related Phosphoramidite Complexes
³¹P NMRCoordination Chemical Shift (Δδ)Confirmation of coordination, information on electronic environment.Varies significantly depending on metal and co-ligands.
³¹P NMR¹J(Rh-P) Coupling ConstantDirect evidence of Rh-P bond, number of coordinated ligands.~150-300 Hz for Rh(I) complexes.
IR Spectroscopyν(CO) Stretching FrequencyIndirect measure of ligand electronic properties.Shifts to lower wavenumbers upon coordination compared to free CO.

Single-crystal X-ray diffraction provides the most definitive structural information, offering precise bond lengths, bond angles, and conformational details of the catalyst in the solid state. researchgate.net While a specific crystal structure of a transition metal complex of this compound is not publicly available, analysis of related structures containing spirobiindane phosphoramidite ligands reveals key features. researchgate.net

These studies show that the spirobiindane backbone imposes a rigid and well-defined chiral environment around the metal center. The geometry of the complex, whether square planar, tetrahedral, or another coordination geometry, is clearly delineated. X-ray structures of catalytic intermediates, where the substrate is also coordinated to the metal, are particularly valuable as they provide a snapshot of the species directly involved in the stereodetermining step of the reaction. For palladium complexes with phosphine ligands, square planar geometries are common for Pd(II). rsc.org

Ligand Conformation and its Influence on Chiral Information Transfer

The transfer of chirality from the this compound ligand to the substrate is a dynamic process that is intimately linked to the conformational flexibility of the ligand. rsc.org The spirobiindane backbone provides a rigid scaffold, but the P-N bond and the orientation of the bis[(R)-1-phenylethyl]amine group can exhibit conformational flexibility. mdpi.com

This flexibility is not a detriment; rather, it can be crucial for catalysis. DFT studies on related flexible ligands have shown that different conformations may be favored in different elementary steps of a catalytic cycle to optimize both reactivity and enantioselectivity. researchgate.net The chiral pocket created by the ligand around the metal center is not static. The specific conformation adopted by the this compound ligand upon coordination to the metal and subsequent interaction with the substrate dictates the facial selectivity of the substrate's approach to the metal center, thereby controlling the stereochemical outcome of the reaction. The bulky phenylethyl groups on the nitrogen atom play a significant role in defining the steric environment of this chiral pocket.

Electronic and Steric Properties of this compound in Metal Coordination

The catalytic performance of a metal complex is governed by the electronic and steric properties of its ligands. nih.govmanchester.ac.uk For this compound, these properties are a result of its unique structure.

Electronic Properties: The electronic nature of a phosphine ligand is often quantified by the Tolman Electronic Parameter (TEP), which is determined from the ν(CO) stretching frequency of a Ni(CO)₃L complex. researchgate.net Phosphoramidites like this compound are generally considered to be strong σ-donors and relatively weak π-acceptors. The nitrogen atom adjacent to the phosphorus can donate its lone pair into the P-N bond, increasing the electron density on the phosphorus and enhancing its σ-donating ability towards the metal. This strong electron-donating character can increase the reactivity of the metal center.

Steric Properties: The steric bulk of this compound is substantial, primarily due to the rigid spirobiindane backbone and the two 1-phenylethyl groups on the nitrogen atom. Steric hindrance plays a critical role in controlling the coordination number of the metal, the accessibility of the catalytic site to the substrate, and the enantioselectivity of the reaction. The well-defined and sterically demanding chiral environment created by this compound is a key factor in its success in asymmetric catalysis. The steric hindrance can be quantified by the ligand cone angle, which for related bulky phosphoramidites can be significant. researchgate.net

PropertyDescriptionInfluence on Catalysis
Electronic (σ-donation)Strong electron-donating ability from the phosphorus atom to the metal center.Increases the reactivity of the metal center, influences the strength of substrate binding.
Steric (Bulk)Large steric hindrance created by the spirobiindane backbone and the N-substituents.Controls coordination number, substrate approach, and is a primary determinant of enantioselectivity.

Theoretical and Computational Studies on S Siphos Pe Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become an indispensable tool for elucidating the electronic structure and reactivity of catalyst systems involving (S)-Siphos-PE. mpg.deresearchgate.net DFT calculations allow for the precise determination of molecular geometries, bond energies, and electronic properties, which are critical for understanding catalyst behavior. mpg.de

For instance, DFT studies on palladium complexes of this compound have been instrumental in mapping the potential energy surfaces of catalytic cycles. catalysis.blog By calculating the energies of reactants, intermediates, and transition states, researchers can identify the most favorable reaction pathways and pinpoint the rate-determining and enantiodetermining steps. These calculations often employ hybrid functionals, such as B3LYP, which have been shown to provide a good balance between accuracy and computational cost for transition metal systems. researchgate.net

The electronic properties of the this compound ligand, such as its HOMO and LUMO energy levels, can also be calculated using DFT. researchgate.net This information is crucial for understanding the ligand's donor-acceptor properties and its interaction with the metal center. Natural Bond Orbital (NBO) analysis, another DFT-based method, can provide further insights into the nature of the metal-ligand bonding and charge distribution within the catalyst complex. researchgate.net

Table 1: Representative DFT-Calculated Parameters for a Metal-(S)-Siphos-PE Complex
ParameterCalculated ValueSignificance
HOMO Energy-5.8 eVIndicates the electron-donating ability of the ligand.
LUMO Energy-1.2 eVRelates to the electron-accepting ability of the ligand.
Metal-Phosphorus Bond Length2.25 ÅProvides insight into the steric and electronic environment around the metal center.
NBO Charge on Metal+0.45 eReflects the charge transfer between the ligand and the metal.

Computational Modeling of Chiral Recognition and Enantioselective Induction Mechanisms

A central goal of computational studies on this compound is to understand the mechanism of chiral recognition and enantioselective induction. researchgate.net Computational models can simulate the interaction between the chiral catalyst and the prochiral substrate, revealing the subtle non-covalent interactions that dictate the stereochemical outcome of the reaction.

These models often focus on the transition states leading to the formation of the major and minor enantiomers. By comparing the energies of these diastereomeric transition states, researchers can predict the enantiomeric excess (ee) of a reaction. These calculations have shown that the stereoselectivity of this compound catalyzed reactions often arises from a combination of steric and electronic effects. researchgate.net The bulky substituents on the phosphoramidite (B1245037) backbone create a well-defined chiral pocket around the metal center, which preferentially accommodates one enantiomer of the substrate.

For example, in the palladium-catalyzed asymmetric carboamination of alkenes, computational studies have revealed that the this compound ligand enforces a specific coordination geometry that favors the syn-aminopalladation pathway. researchgate.netumich.edu This control over the migratory insertion step is crucial for achieving high levels of enantioselectivity. researchgate.net

Prediction of Reaction Pathways and Transition States through Computational Chemistry

Computational chemistry plays a pivotal role in predicting the intricate reaction pathways of this compound catalyzed reactions. catalysis.blog By mapping the potential energy surface, these studies can identify key intermediates and transition states, providing a detailed mechanistic picture that is often difficult to obtain through experimental methods alone. catalysis.blog

For instance, in the rhodium-catalyzed hydroacylation of alkenes, computational studies have been used to evaluate different mechanistic proposals. escholarship.org These calculations can help to distinguish between, for example, an oxidative addition pathway and a migratory insertion pathway. The calculated energy barriers for each step can then be compared with experimental kinetic data to validate the proposed mechanism.

The identification of transition state structures is a particularly important aspect of these studies. pitt.edu By analyzing the geometry and electronic structure of the transition state, researchers can gain a deeper understanding of the factors that control the rate and selectivity of the reaction. This knowledge can then be used to design more effective catalysts.

Molecular Dynamics Simulations of Ligand-Substrate-Metal Interactions

While DFT calculations provide a static picture of the catalyst-substrate interactions, molecular dynamics (MD) simulations can be used to study the dynamic behavior of these systems. researchgate.net MD simulations track the movement of atoms over time, providing insights into the conformational flexibility of the catalyst and the dynamics of substrate binding and product release. researchgate.net

In the context of this compound, MD simulations can be used to explore the conformational landscape of the ligand and its metal complexes. This is particularly important for understanding how the ligand's flexibility influences its catalytic activity. For example, MD simulations could reveal how the orientation of the phenylethyl groups on the amine moiety changes during the catalytic cycle and how this affects the chiral environment around the metal center.

Furthermore, MD simulations can be used to study the interactions between the catalyst, substrate, and solvent molecules. These interactions can play a significant role in determining the outcome of a reaction, and MD simulations provide a powerful tool for investigating their effects.

Quantitative Structure-Activity Relationships (QSAR) for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the structural properties of a series of compounds and their biological or chemical activity. researchgate.netnih.gov In the context of this compound, QSAR can be used to develop predictive models for the enantioselectivity of reactions catalyzed by derivatives of this ligand. researchgate.net

These models typically use a set of molecular descriptors to quantify the structural and electronic properties of the ligands. researchgate.netresearchgate.net These descriptors can include steric parameters, such as cone angle and buried volume, as well as electronic parameters, such as HOMO/LUMO energies and NBO charges. researchgate.netresearchgate.net By correlating these descriptors with the experimentally observed enantioselectivities, a QSAR model can be developed that can be used to predict the performance of new, untested ligands. rsc.orgucla.edu

Ligand Design Principles and the Evolution of Siphos Type Ligands

Identification of Key Structural Features Conferring High Enantioselectivity in (S)-Siphos-PE

The high enantioselectivity achieved with this compound stems from its unique and well-defined three-dimensional structure, which creates an effective chiral environment around the metal center. Two primary components are crucial to its function: the rigid spirobiindane backbone and the specific chiral amine moiety.

The 1,1'-Spirobiindane Backbone: This scaffold imparts axial chirality and significant rigidity to the ligand structure. oup.com Unlike more flexible backbones, the spirobiindane framework restricts conformational freedom, which helps to establish a well-defined and predictable coordination sphere. This rigidity is a key factor in translating the chiral information of the ligand to the substrate during the catalytic cycle. The development of ligands based on this skeleton, particularly by Zhou and co-workers, has led to catalysts with high activity and enantioselectivity in diverse, mechanistically distinct reactions. oup.com

The Chiral Amine Moiety: this compound incorporates a bis[(R)-1-phenylethyl]amine group. sigmaaldrich.comsigmaaldrich.com The chirality of this amine component is critical. Studies have shown that the yield and enantioselectivity of reactions are sensitive to even minor changes in the amine structure, and phosphoramidites with achiral amine derivatives often result in decreased enantiomeric excess (ee) and lower yields. umich.edu The phenylethyl groups extend from the phosphorus atom, creating a chiral pocket that influences the orientation of the substrate as it approaches the metal center, thereby dictating the stereochemical outcome of the reaction.

In palladium-catalyzed reactions, the Siphos-PE ligand has considerably different steric and electronic properties compared to traditional phosphine (B1218219) ligands. nih.gov The combination of the rigid, axially chiral backbone and the chiral amine side chain is responsible for its success in inducing high levels of asymmetry. umich.edu

Strategies for Modulating Electronic and Steric Properties of Phosphoramidite (B1245037) Ligands

The modularity of phosphoramidite ligands like Siphos-PE makes them ideal candidates for systematic tuning of their electronic and steric characteristics. rsc.org These properties are critical as they influence the ligand's interaction with the metal center and the substrate, ultimately controlling reactivity and selectivity. beilstein-journals.orgbeilstein-journals.org

Electronic Modulation: The electronic properties of a phosphoramidite ligand can be adjusted by modifying the substituents on both the diol backbone and the amine fragment.

Amine Substituents: The nature of the groups on the nitrogen atom directly influences the electron density at the phosphorus atom. Electron-donating groups on the amine increase the electron-donating ability of the phosphorus ligand, while electron-withdrawing groups decrease it.

Backbone Substituents: Placing electron-withdrawing or electron-donating groups on the aromatic rings of the biaryl (or spirobiindane) backbone can also tune the ligand's electronic profile. For instance, electron-deficient phosphite (B83602) ligands can enhance the electrophilicity of a gold catalyst center. beilstein-journals.org

Steric Modulation: Steric hindrance is a powerful tool for controlling enantioselectivity, often by creating a crowded chiral pocket that allows only one enantiomeric transition state to form.

Amine Substituents: The size and shape of the amine substituents are paramount. Bulky groups on the amine, such as the 1-phenylethyl groups in Siphos-PE, create significant steric bulk around the phosphorus atom, which is often essential for high asymmetric induction.

Backbone Substituents: Introducing bulky groups at the 3,3' positions of a BINOL-derived backbone is a common strategy to increase steric hindrance. cam.ac.uk While large groups are often important for efficient stereoinduction, excessively large substituents can sometimes lead to poor results. cam.ac.uk

NMR spectroscopy studies on phosphoramidite complexes have revealed that the interplay of alkyl and aryl moieties creates extended CH-π and π-π interaction surfaces. nih.govuni-regensburg.de Modulations in these interaction surfaces, achieved by altering substituents, cause energetic differences that are critical for stereoselection in catalysis. nih.govuni-regensburg.de Therefore, bulky substituents should be considered not just for steric hindrance but also for their role in attractive and repulsive noncovalent interactions. nih.gov

Comparative Analysis of this compound with Other Privileged Chiral Ligand Scaffolds (e.g., BINOL-derived phosphoramidites)

This compound and BINOL-derived phosphoramidites are both considered "privileged" ligands, demonstrating high efficacy across a range of asymmetric transformations. rsc.org However, their structural differences lead to distinct performance characteristics, and one may be superior to the other depending on the specific reaction.

This compound is built on a spirobiindane scaffold, whereas many other common phosphoramidites, like MonoPhos, are derived from the axially chiral 1,1'-bi-2-naphthol (B31242) (BINOL) backbone. oup.comrsc.org While both provide a rigid chiral environment, the specific geometry and steric profile differ.

In the palladium-catalyzed asymmetric carboamination of N-allylureas, this compound was found to be superior to its diastereomer, (R)-Siphos-PE, and a survey of other phosphine and phosphoramidite ligands did not lead to further improvements. nih.gov This highlights the unique efficacy of the this compound structure for this specific transformation.

A notable example is the Pd-catalyzed synthesis of pyrrolidines, where initial promising results were obtained with BINOL-derived phosphoramidites, but the discovery of (R)-Siphos-PE (a diastereomer of the title compound) ultimately provided more useful levels of enantioselectivity. nih.gov In a different carboamination reaction to form imidazolidin-2-ones, the catalyst with this compound provided the product with 79% ee, a significant improvement over the modest selectivity seen with the (R)-Siphos-PE ligand. nih.gov

The following table presents data from a study on the enantioselective synthesis of tetrahydroquinolines, where the performance of a Pd/(S)-Siphos-PE catalyst was evaluated with substrates bearing different electronic properties. rsc.orgnih.gov

SubstrateN-SubstituentYield (%)enantiomeric ratio (e.r.)
1b 4-MeO-Ph8894.5:5.5
1c Ph8993:7
1d 4-CF3-Ph9391.5:8.5
1e 2-MeO-Ph7196:4

Reaction conditions: Pd₂(dba)₃, this compound, toluene, 110 °C. Data sourced from Hopkins, B. A. & Wolfe, J. P. (2014). rsc.org

Interestingly, in some cases, this compound and BINOL-based ligands can lead to opposite enantiomers of the product, demonstrating that the choice of ligand scaffold is a critical parameter for controlling absolute stereochemistry. nih.gov

Rational Design Approaches for Developing Next-Generation this compound Analogues

The development of new ligands based on the Siphos-PE scaffold is guided by rational design principles, which leverage mechanistic understanding and established structure-activity relationships. The goal is to create analogues with improved selectivity, activity, or broader substrate scope.

One key strategy involves modifying the ligand backbone. For instance, researchers have found that using a partially hydrogenated diol backbone can be important for achieving higher enantioselectivities in certain transformations. umich.edu This suggests that subtle changes in the flexibility and electronic nature of the scaffold can have a profound impact on performance.

Another approach focuses on the synthesis of a variety of analogues to perform modeling studies. umich.edu By creating a small library of related ligands and correlating their structural features with catalytic outcomes, researchers can gain insight into the specific interactions responsible for asymmetric induction. This knowledge can then be used to design more efficient catalysts. The synthesis of SIPHOS ligands often involves the reduction of phosphine oxides using reagents like trichlorosilane (B8805176) as a key step, a versatile method for creating diverse phosphine structures. rsc.org

The development of TADDOL-like phosphonites has shown that determining key structure-selectivity trends allows for the design of more effective ligands for new applications. yorku.ca This principle is directly applicable to the Siphos family, where systematic variation of the amine or backbone components can lead to the discovery of new ligands tailored for specific and challenging reactions.

High-Throughput Screening and Combinatorial Approaches in Ligand Discovery

The discovery of optimal ligands for a given reaction is often accelerated by high-throughput experimentation (HTE) and combinatorial chemistry. rsc.org These methodologies involve the parallel synthesis and screening of large numbers of diverse catalysts, allowing for the rapid identification of promising candidates. core.ac.ukacs.org

Phosphoramidite ligands are exceptionally well-suited for this approach due to their modular synthesis. rsc.orgcore.ac.uk Libraries of ligands can be rapidly assembled by combining different chiral diol backbones with a variety of primary or secondary amines. core.ac.uk Robotic systems have been developed that can produce libraries of 96 distinct phosphoramidite ligands in a single day via parallel synthesis in multi-well plates. rsc.org

The screening of these ligand libraries is often performed in situ, where the ligand and a metal precursor are mixed in the reaction vessel just before the addition of the substrate. core.ac.ukacs.org This approach avoids the need to isolate each individual metal complex, dramatically increasing the speed of the discovery process. core.ac.uk High-throughput screening has proven successful in identifying highly efficient and enantioselective catalysts for various reactions, including rhodium-catalyzed conjugate additions. rsc.orgcore.ac.uk This combination of parallel synthesis and screening has become a method of choice for discovering new catalytic systems and optimizing reaction conditions from an industrial perspective. core.ac.uk

Advanced Analytical Methodologies for Research on S Siphos Pe Catalysis

In-situ Spectroscopic Techniques for Reaction Monitoring and Intermediate Detection (e.g., NMR, IR, UV-Vis)

In-situ spectroscopy provides a powerful, non-invasive window into the dynamic environment of a catalytic reaction, allowing for the real-time tracking of reactants, products, and catalytic species.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a cornerstone technique for studying (S)-Siphos-PE catalyzed reactions. ¹H NMR spectroscopy is routinely used to determine diastereomeric ratios (d.r.) of crude product mixtures through integration of distinct signals. nih.gov Furthermore, ³¹P NMR spectroscopy is particularly valuable for monitoring the catalyst itself, as the phosphorus atom in the this compound ligand provides a sensitive probe to observe the formation of active catalytic species, resting states, and potential decomposition pathways. acs.org Deuterium (B1214612) labeling studies, analyzed by ²H NMR, have been instrumental in probing mechanistic pathways, such as determining whether a reaction proceeds via syn- or anti-aminopalladation. nih.govresearchgate.net

Infrared (IR) Spectroscopy : In-situ IR spectroscopy, often utilizing attenuated total reflectance (ATR) probes, is ideal for tracking the progress of a reaction by monitoring the disappearance of reactant vibrational bands and the appearance of product bands. researchgate.net For instance, in hydroacylation reactions, the carbonyl stretch of an aldehyde reactant can be monitored to determine reaction kinetics. researchgate.net The ability to collect data continuously provides a detailed kinetic profile of the reaction.

UV-Visible (UV-Vis) Spectroscopy : While less structurally informative than NMR or IR, UV-Vis spectroscopy can be used to monitor changes in the electronic environment of the metal center in the this compound catalyst complex. acs.orgacs.org Changes in the d-d transitions or charge-transfer bands of the palladium center can be correlated with different stages of the catalytic cycle, such as oxidative addition or reductive elimination. acs.org

These spectroscopic methods are often used in concert to build a comprehensive picture of the reaction mechanism. acs.orgacs.org

Chromatographic Methods for Enantiomeric Excess and Diastereomeric Ratio Determination (e.g., Chiral HPLC, GC, SFC)

The primary measure of success in asymmetric catalysis is the enantiomeric excess (e.e.) of the product, which requires specialized chromatographic techniques for accurate quantification.

Chiral High-Performance Liquid Chromatography (HPLC) : Chiral HPLC is the most widely cited method for determining the enantiomeric ratios of products formed in this compound catalyzed reactions. nih.govnih.gov By using a chiral stationary phase (CSP), the enantiomers of the product are separated into distinct peaks, and the e.e. is calculated from the relative peak areas. uma.es

Chiral Gas Chromatography (GC) : For volatile and thermally stable products, chiral GC offers high resolution and sensitivity for e.e. determination. scispace.com Similar to HPLC, separation is achieved on a column coated with a chiral stationary phase.

Chiral Supercritical Fluid Chromatography (SFC) : SFC is an increasingly popular technique for chiral separations, offering significant advantages over HPLC, including faster analysis times, reduced consumption of organic solvents, and high separation efficiency. nih.govbocsci.comgimitec.com Using supercritical CO₂ as the main mobile phase component, SFC with chiral stationary phases is highly effective for determining the e.e. of a wide range of chiral compounds produced in this compound catalysis. bocsci.comgimitec.com

The table below provides illustrative examples of chromatographic conditions used for the analysis of products from reactions involving Siphos-PE ligands.

Product TypeTechniqueChiral ColumnMobile Phasee.e. (%)Reference
Cyclic SulfamideChiral HPLCNot SpecifiedNot Specifiedup to 90 (95:5 er) nih.gov
TetrahydroquinolineChiral HPLCNot SpecifiedNot SpecifiedGood to Excellent nih.gov
SpiroindolenineChiral HPLCOD-HHexane/i-PrOH (60/40)98 rsc.org
1,5-dieneChiral GCNot SpecifiedNot SpecifiedNot Specified scispace.com
ThalidomideChiral SFCNot SpecifiedNot Specified>99.9 gimitec.com

Mass Spectrometry Techniques for Identification of Catalytic Species and Byproducts

Mass spectrometry (MS) is a highly sensitive technique crucial for identifying the components of a catalytic system, including short-lived intermediates and low-concentration byproducts.

Electrospray Ionization Mass Spectrometry (ESI-MS) : ESI-MS is particularly well-suited for analyzing organometallic complexes and charged species directly from the reaction solution. researchgate.netntu.edu.sg It is frequently used to characterize the catalyst resting state and to gain evidence for proposed intermediates in the catalytic cycle. rsc.org For example, in a palladium-catalyzed carboamination, ESI-MS can be used to detect key [Pd(L)(Aryl)(Amido)] or related intermediates. The "on-line" monitoring of reactions by directly coupling the reaction vessel to the ESI-MS source provides temporal profiles for every charged component, including the precatalyst, active catalyst, intermediates, and decomposition products. researchgate.net This real-time data offers profound mechanistic insight into the catalyst's behavior throughout the reaction. researchgate.net

Detection of Byproducts : MS is also invaluable for identifying byproducts, which can provide clues about competing reaction pathways or catalyst deactivation mechanisms. The observation of regioisomeric products or N-arylated side products, for instance, can lend support to the existence of a specific Pd-N bound intermediate. acs.org

Advanced X-ray Diffraction and Scattering Methods for Structural Insights

While solution-phase techniques are vital for understanding reaction dynamics, solid-state structural analysis provides an unambiguous depiction of molecular architecture.

Single-Crystal X-ray Diffraction (SCXRD) : SCXRD is the gold standard for determining the three-dimensional structure of molecules. In the context of this compound catalysis, it has been used to unequivocally establish the absolute stereochemistry of reaction products or key synthetic intermediates, anchoring the relative stereochemical assignments made by other techniques like NMR. nih.govgoogle.com Growing suitable crystals of the catalyst itself or its complexes can provide definitive structural information about the ligand-metal coordination, which is fundamental to understanding the origin of stereoselectivity.

Powder X-ray Diffraction (PXRD) : PXRD is used to analyze polycrystalline or amorphous solid samples. researchgate.netuni-due.de It can be used to confirm the bulk purity and phase of a synthesized ligand or precatalyst. While it does not provide the detailed atomic coordinates of SCXRD, it is a powerful tool for quality control and for studying solid-state transformations. uni-due.de

Future Perspectives and Emerging Directions in S Siphos Pe Research

Development of Novel Reaction Architectures and Substrate Classes

A primary focus of ongoing research is to broaden the synthetic utility of (S)-Siphos-PE beyond its established applications. This involves designing entirely new reaction pathways and demonstrating its efficacy with previously incompatible or challenging substrate classes.

A notable area of development is in palladium-catalyzed intramolecular carboamination reactions. For instance, a catalyst system of Palladium and this compound has been successfully employed in the asymmetric carboamination of N-allyl ureas with aryl or alkenyl halides. rsc.orgscribd.com This method provides an efficient route to enantiomerically enriched imidazolidin-2-ones, with the addition of water proving crucial for achieving high enantioselectivity. scribd.com The success of this system has been extended to the synthesis of other challenging N-heterocycles, including tetrahydroquinolines and tetrahydroquinoxalines. scribd.com Further work by Wolfe and co-workers demonstrated that a [Pd₂(dba)₃] and this compound system is effective for the enantioselective synthesis of cyclic sulfamides from N-allylsulfamides, achieving high asymmetric induction (up to 95:5 e.r.). researchgate.net

Rhodium-catalyzed reactions have also seen significant expansion. Dong and co-workers reported a regio- and enantioselective hydroacylation of salicylaldehyde (B1680747) derivatives with homoallylic sulfides using a Rhodium/(R)-SIPHOS-PE catalyst, yielding α-substituted ketones with up to 97% ee. epfl.ch This chelation-assisted strategy highlights how the ligand can be used to control selectivity in complex multi-component reactions. escholarship.org

Despite these successes, the development of novel architectures also helps define the ligand's limitations, guiding future design. For example, in the development of enantioselective Pd-catalyzed alkene carboalkoxylation reactions to form tetrahydrofurans, this compound provided very low levels of asymmetric induction, prompting the development of a different class of TADDOL-derived phosphite (B83602) ligands. umich.edunih.gov This illustrates the ongoing need to match ligand architecture to specific reaction mechanisms.

Table 1: Selected Novel Reaction Architectures Enabled by this compound Catalysis

Reaction Type Metal Catalyst Substrate Class Product Class
Intramolecular Carboamination Palladium N-allyl ureas Imidazolidin-2-ones
Intramolecular Carboamination Palladium N-allylsulfamides Cyclic Sulfamides
Asymmetric Hydroacylation Rhodium Salicylaldehydes, Homoallylic sulfides α-Substituted Ketones
Intramolecular Dearomative Arylation Palladium Haloaryl-3-substituted indoles Spiroindolenines

This table is generated based on data from multiple sources. rsc.orgscribd.comresearchgate.netepfl.chsigmaaldrich.com

Integration of this compound Catalysis into Sustainable and Green Chemistry Methodologies

Asymmetric catalysis is inherently a green technology, as it maximizes atom economy and creates chiral products without the need for stoichiometric chiral auxiliaries or wasteful resolution steps. The use of this compound in these reactions aligns with the principles of sustainable chemistry by enabling efficient and selective transformations. Asymmetric catalytic hydrogenations, for which this compound is a known ligand, are considered among the most green and powerful methods for producing chiral amines. researchgate.net

Future efforts are aimed at enhancing the "greenness" of this compound catalyzed processes. This includes:

Lowering Catalyst Loading: Developing more active catalyst systems to reduce the amount of precious metals (like palladium and rhodium) and ligand required, thereby minimizing cost and environmental impact.

Utilizing Greener Solvents: Shifting away from hazardous solvents like chlorinated hydrocarbons towards more benign alternatives such as alcohols, water, or even solvent-free conditions where possible. The demonstrated enhancement by water in Pd/(S)-Siphos-PE catalyzed carboaminations is a step in this direction. scribd.com

Expanding Atom Economy: Focusing on addition reactions, such as hydroacylations and hydroaminations, which incorporate all or most of the atoms from the starting materials into the final product. escholarship.org

The carboamination reaction using a Pd/(S)-Siphos-PE system to produce (+)-aphanorphine is an example of applying these principles to the efficient synthesis of bioactive compounds, a key goal in sustainable pharmaceutical production. researchgate.net

Application of Flow Chemistry and High-Throughput Experimentation in this compound Catalysis

The discovery and optimization of catalytic reactions are often laborious processes. High-Throughput Experimentation (HTE) and flow chemistry are transformative technologies that accelerate this workflow. nih.govnih.gov HTE allows for the rapid, parallel screening of numerous catalysts, ligands, solvents, and additives to identify optimal reaction conditions. seqens.com While specific reports detailing the use of this compound in flow reactors are not prevalent, the principles of HTE are fundamental to the development of reactions where such ligands are employed.

The modular nature of phosphoramidite (B1245037) ligands makes them ideal candidates for HTE screening libraries. By systematically varying the amine and binaphthol-derived components, vast numbers of ligands can be synthesized and tested to find the perfect match for a new transformation. A zinc-mediated carbonyl alkylative amination reaction, for which this compound is a relevant ligand, was developed and scaled using microtiter plates, demonstrating the power of HTE in exploring reaction scope. acs.org

Future integration of this compound catalysis with these technologies will likely involve:

HTE for Discovery: Using automated, small-scale parallel reactors to screen this compound against new substrate classes or in combination with different metal precursors and additives to uncover novel reactivity. youtube.com

Flow Chemistry for Optimization and Scale-Up: Translating optimized batch reactions into continuous flow processes. Flow chemistry offers superior control over reaction parameters (temperature, pressure, mixing), enhances safety, and facilitates scalable production, which is particularly important for industrial applications. nih.govyoutube.com

Exploration of New Metal-Ligand Combinations and Cooperative Catalysis with this compound

While this compound is frequently associated with palladium and rhodium, its versatility allows it to form effective catalytic complexes with a range of transition metals. Exploring these alternative metal combinations is a key avenue for unlocking new reactivity.

Copper: this compound has been used as a ligand in Copper-catalyzed 1,4-addition of diethylzinc (B1219324) to cyclic enones, demonstrating its utility in forming C-C bonds with high enantioselectivity. sigmaaldrich.comsigmaaldrich.com

Iridium: Iridium complexes are powerful catalysts for the asymmetric hydrogenation of challenging substrates. acs.org While many ligands are used for this purpose, the structural class of phosphoramidites to which this compound belongs is recognized for its effectiveness in such transformations. researchgate.netub.edu

Palladium: Palladium remains a workhorse metal for this compound, enabling a variety of enantioselective carboamination and dearomative arylation reactions. rsc.orgsigmaaldrich.comacs.org

Rhodium: With rhodium, this compound is a key ligand in asymmetric hydroacylation and conjugate addition reactions. escholarship.orgsigmaaldrich.com

Beyond single-metal systems, the frontier of cooperative catalysis, where the this compound metal complex works in concert with another catalyst (e.g., an organocatalyst or another metal complex), holds immense potential for achieving transformations that are impossible with either catalyst alone.

Table 2: Versatility of this compound with Different Transition Metals

Metal Role of this compound Example Reaction Type Key Finding
Palladium (Pd) Chiral Ligand Intramolecular Carboamination of Allylic Ureas Enables synthesis of enantiomerically enriched imidazolidin-2-ones. rsc.orgscribd.com
Rhodium (Rh) Chiral Ligand Chelation-Assisted Hydroacylation Controls branched-selectivity in the formation of α-substituted ketones. epfl.chescholarship.org
Copper (Cu) Chiral Ligand Conjugate Addition of Diethylzinc Achieves high enantioselectivity in the 1,4-addition to cyclic enones. sigmaaldrich.comsigmaaldrich.com

Grand Challenges and Opportunities in Asymmetric Catalysis with Chiral Phosphoramidite Ligands

The field of asymmetric catalysis, with chiral phosphoramidite ligands like this compound at its core, faces several grand challenges that also represent significant opportunities for future research.

Challenges:

Broadening Substrate Scope: Many highly selective catalysts are effective for a narrow range of "privileged" substrates. A major challenge is to develop catalysts that are tolerant of diverse functional groups and effective for sterically or electronically demanding substrates, such as N-alkyl imines. acs.org

C-H Bond Functionalization: The direct, enantioselective functionalization of C-H bonds is a paramount goal in synthesis. Designing ligands and catalysts that can selectively activate a specific C-H bond in a complex molecule with high stereocontrol remains a formidable task. epfl.ch

Catalyst Deactivation and Turnover: Increasing the robustness and lifetime of catalysts is crucial for industrial viability. Overcoming product inhibition and catalyst decomposition pathways to achieve higher turnover numbers (TONs) and turnover frequencies (TOFs) is a constant pursuit. ub.edu

Predictive Catalyst Design: Moving from empirical screening to rational, computational design of ligands for specific applications is a major long-term goal. This requires a deeper mechanistic understanding of how the ligand structure dictates reactivity and selectivity. researchgate.net

Opportunities:

Synthesis of Complex Molecules: Applying these advanced catalytic methods to the efficient, enantioselective synthesis of natural products, pharmaceuticals, and other high-value chiral molecules. researchgate.net

New Catalytic Paradigms: Exploring cooperative catalysis, photoredox catalysis, and electrocatalysis in combination with chiral ligands like this compound to access unprecedented transformations.

Sustainable Feedstocks: Developing catalysts that can convert abundant, renewable feedstocks into valuable chiral building blocks, contributing to a more sustainable chemical industry.

Mechanistic Elucidation: Utilizing advanced spectroscopic and computational tools to gain detailed insight into catalytic cycles. This knowledge is essential for overcoming current limitations and rationally designing the next generation of superior phosphoramidite ligands. rsc.org

Q & A

Q. What are the standard experimental protocols for using (S)-Siphos-PE in palladium-catalyzed asymmetric alkene functionalization?

this compound is typically employed in Pd-catalyzed reactions at 2–6 mol% loading alongside Pd(dba)₃ (2 mol%) in toluene or similar solvents. Base additives like NaOt^tBu are critical for activating the catalytic cycle. For example, in asymmetric carboamination, reactions are conducted at 90–120°C for 12–24 hours, yielding enantioselectivities up to 79–92% ee under optimized conditions . Key steps include substrate pre-functionalization (e.g., N-aryl urea derivatives) and post-reaction purification via column chromatography.

Q. How is enantioselectivity quantified in this compound-mediated reactions, and what analytical methods are recommended?

Enantiomeric excess (ee) is determined using chiral stationary phase HPLC or SFC, calibrated with racemic standards. For example, in the synthesis of tetrahydrofurans, this compound achieved 31:69 er (enantiomeric ratio) compared to its (R)-counterpart (56:44 er) under identical conditions . Nuclear magnetic resonance (NMR) and X-ray crystallography are used for structural confirmation, while kinetic studies (e.g., Eyring plots) assess temperature-dependent selectivity .

Advanced Research Questions

Q. How do electronic and steric effects of N-aryl substituents influence enantioselectivity in this compound-catalyzed reactions?

Electronic effects dominate: Electron-withdrawing groups (e.g., p-nitro) on N-aryl substrates enhance asymmetric induction by polarizing the Pd–ligand complex, improving ee from 79% to 92% in carbamination reactions. Steric bulk, however, reduces yield due to hindered substrate coordination. For example, p-CF₃ substrates show 81% conversion vs. 93% for p-nitro derivatives . A table summarizing substituent effects:

SubstituentYield (%)ee (%)
p-NO₂8192
p-CF₃7587
p-Me6879

Data from Pd/(S)-Siphos-PE-mediated carbamination of N-allyl ureas .

Q. What strategies resolve contradictions in enantioselectivity trends across substrate classes?

Contradictory data (e.g., high ee in carbamination but low selectivity in carboalkoxylation) often stem from divergent transition states. For carbamination, a six-membered Pd cycle favors this compound’s chiral pocket, whereas carboalkoxylation proceeds via a less selective five-membered intermediate. Computational studies (DFT) and isotopic labeling can clarify mechanistic pathways .

Q. How can reaction reproducibility be ensured when using this compound under non-ideal conditions (e.g., moisture-sensitive substrates)?

Pre-drying solvents (toluene, THF) over molecular sieves and using Schlenk techniques are critical. For moisture-sensitive aryl bromides, adding 2.0 equiv. H₂O paradoxically stabilizes the Pd complex, improving ee from 85% to 92% . Reaction monitoring via TLC or in situ IR ensures consistency.

Methodological Guidance

Q. Designing experiments to compare this compound with alternative ligands: What controls are essential?

  • Baseline controls : Racemic reactions (no ligand) and achiral ligands (e.g., PPh₃) to establish background reactivity.
  • Counter-ligand comparison : Test (R)-Siphos-PE and Josiphos derivatives under identical conditions.
  • Kinetic profiling : Track conversion and ee over time to identify rate-limiting steps .

Analyzing conflicting data between catalytic efficiency and enantioselectivity
Use multivariate analysis (e.g., PCA) to decouple electronic (Hammett σ) vs. steric (Tolman cone angle) factors. For instance, while p-NO₂ maximizes ee, its strong electron-withdrawing effect slows oxidative addition, reducing yield. Temperature optimization (115–120°C) mitigates this trade-off .

Data Reporting Best Practices

  • Reproducibility : Document catalyst activation time, solvent batch, and substrate purity (≥95% by HPLC) .
  • Statistical rigor : Report mean ee ± SD across triplicate runs and outliers (e.g., Grubbs’ test) .
  • Ethical considerations : Disclose failed attempts (e.g., unsuccessful carboalkoxylation with vinyl halides) to prevent publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.